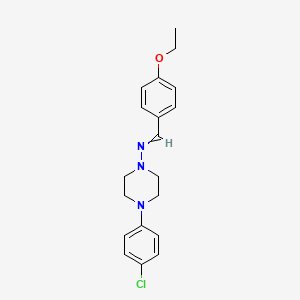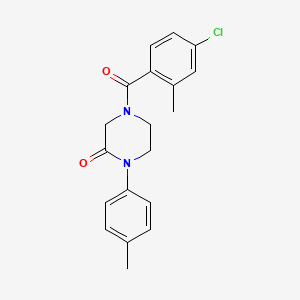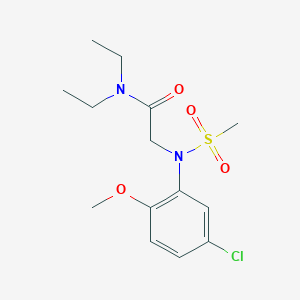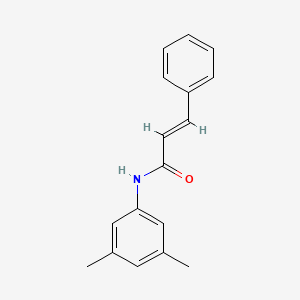![molecular formula C18H16Cl2N4OS B5541766 4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541766.png)
4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar triazole derivatives typically involves multi-step reactions starting from basic precursors like potassium dithiocarbazinate, hydrazine hydrate, and various aldehydes to form the core triazole structure. These compounds are synthesized through condensation reactions, followed by cyclization and sometimes Schiff base formation for functionalization (Singh & Kandel, 2013).
Molecular Structure Analysis
Molecular structure analysis of triazole derivatives, including X-ray diffraction studies, reveals strong intermolecular hydrogen bonding that contributes to the stability and reactivity of these compounds. The structures often feature two-dimensional framework structures stabilized by N-H...N and C-H...N hydrogen bonds, which are crucial for understanding their chemical behavior and interactions (Şahin et al., 2014).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including condensation with aromatic aldehydes to produce Schiff bases, which are confirmed through methods like TLC, IR, and NMR spectroscopy. These reactions are pivotal for further modifications and functionalization of the triazole core (Sarhan et al., 2008).
Physical Properties Analysis
The physical properties, including melting points and solubility, are determined through standard laboratory techniques. These properties are essential for assessing the purity and potential application areas of the synthesized compounds (Jubie et al., 2011).
Chemical Properties Analysis
The chemical properties of triazole derivatives are characterized by their reactivity towards different chemical reagents, leading to a wide range of potential products. The ability to form Schiff bases and undergo cyclization reactions is a key aspect of their chemical behavior, impacting their functionality and potential applications in various fields (Bektaş et al., 2008).
科学的研究の応用
Synthesis and Antimicrobial Activities
One prominent area of research involving derivatives of 4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol focuses on their synthesis and evaluation for antimicrobial activities. For instance, novel triazole derivatives have been synthesized and assessed for their efficacy against various microorganisms, demonstrating significant antimicrobial potential in some cases. These studies often explore the structural modification of triazole compounds to enhance their biological activity against a range of bacterial and fungal pathogens (Bektaş et al., 2010) (Rajurkar et al., 2016).
Anticancer Evaluation
Another crucial application involves the anticancer evaluation of triazole derivatives. Research in this domain includes the synthesis of novel compounds and their testing against various cancer cell lines to identify potential anticancer agents. This includes assessing the cytotoxic effects of these compounds on different types of cancer cells, contributing to the search for new therapeutic options for cancer treatment (Bekircan et al., 2008).
Pharmacological Studies
Pharmacological studies on triazole derivatives extend to evaluating their potential in treating various conditions. This includes examining the anti-inflammatory, analgesic, antibacterial, and antifungal properties of synthesized compounds. Such research provides insights into the therapeutic potential of triazole derivatives for developing new drugs with improved efficacy and lesser side effects (Sujith et al., 2009).
特性
IUPAC Name |
4-[(E)-[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4OS/c1-2-17-22-23-18(26)24(17)21-10-12-3-7-15(8-4-12)25-11-13-5-6-14(19)9-16(13)20/h3-10H,2,11H2,1H3,(H,23,26)/b21-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDKSVPSFXEGSS-UFFVCSGVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1N=CC2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NNC(=S)N1/N=C/C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-phenylacetamide](/img/structure/B5541689.png)

![6-(2,6-dimethylphenyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B5541712.png)

![N-(3-chloro-2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541719.png)

![6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5541731.png)
![(3R*,4R*)-1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5541735.png)
![2-methyl-3-[(2-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5541746.png)




